molecular formula C14H28N2O B13830304 Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- CAS No. 32905-69-4

Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)-

Cat. No.: B13830304
CAS No.: 32905-69-4
M. Wt: 240.38 g/mol
InChI Key: WTBIGFDDMGBTSB-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,2,4,4-tetramethylvaleryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine is unique due to its bulky substituent, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from simpler piperazine derivatives and can lead to unique applications in research and industry .

Properties

CAS No.

32905-69-4

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1-(4-methylpiperazin-1-yl)pentan-1-one

InChI

InChI=1S/C14H28N2O/c1-13(2,3)11-14(4,5)12(17)16-9-7-15(6)8-10-16/h7-11H2,1-6H3

InChI Key

WTBIGFDDMGBTSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)N1CCN(CC1)C

Origin of Product

United States

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